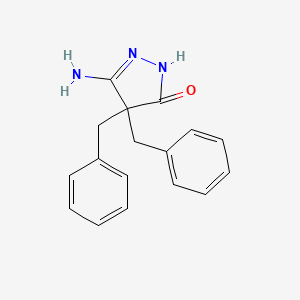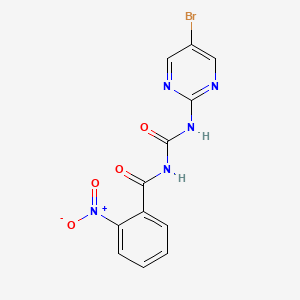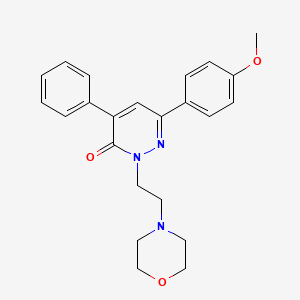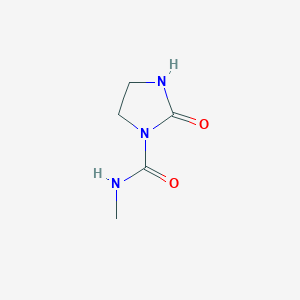
5-Amino-4,4-dibenzyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features an amino group at the third position and two benzyl groups at the fourth position, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with benzyl chloride under basic conditions to introduce the benzyl groups.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl groups.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the benzyl groups.
Aplicaciones Científicas De Investigación
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and benzyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-phenyl-2-pyrazolin-5-one: Lacks the benzyl groups, leading to different chemical properties.
4,4-Dibenzyl-1H-pyrazol-5(4H)-one: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
3-Amino-4,4-dibenzyl-1H-pyrazol-5(4H)-one is unique due to the presence of both the amino group and the benzyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
152902-62-0 |
|---|---|
Fórmula molecular |
C17H17N3O |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
3-amino-4,4-dibenzyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H17N3O/c18-15-17(16(21)20-19-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19)(H,20,21) |
Clave InChI |
XLSVPNGSVPKJPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=NNC2=O)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12920857.png)

![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)


![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)






![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

